molecular formula C17H22N2O3 B1406988 Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate CAS No. 1440535-26-1

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B1406988
CAS No.: 1440535-26-1
M. Wt: 302.37 g/mol
InChI Key: LYMYQQURMAFPGC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and ester groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-22-17(20)14-8-10-19(11-9-14)16(12-18)13-4-6-15(21-2)7-5-13/h4-7,14,16H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMYQQURMAFPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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